molecular formula C14H7ClFNO2 B6400639 2-Chloro-4-(5-cyano-2-fluorophenyl)benzoic acid, 95% CAS No. 1261957-07-6

2-Chloro-4-(5-cyano-2-fluorophenyl)benzoic acid, 95%

Cat. No. B6400639
CAS RN: 1261957-07-6
M. Wt: 275.66 g/mol
InChI Key: BKYXFUPWIVEFAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(5-cyano-2-fluorophenyl)benzoic acid (2C4FBCA) is an organic compound commonly used in scientific research. It is a white, crystalline solid with a melting point of 108-109°C. It is insoluble in water, but soluble in organic solvents such as ethanol, acetone, and chloroform. It is a derivative of benzoic acid, and is used in the synthesis of various organic compounds. Its structure is shown in Figure 1.

Mechanism of Action

2-Chloro-4-(5-cyano-2-fluorophenyl)benzoic acid, 95% is a strong electron-withdrawing group, and its presence in a molecule can influence its reactivity. For example, when 2-Chloro-4-(5-cyano-2-fluorophenyl)benzoic acid, 95% is present in a molecule, it can increase the acidity of the molecule, making it more reactive. It can also influence the reactivity of other functional groups in the molecule, such as the nucleophilicity of amines or the electrophilicity of aldehydes.
Biochemical and Physiological Effects
2-Chloro-4-(5-cyano-2-fluorophenyl)benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of certain bacteria, fungi, and viruses. It has also been shown to have anti-inflammatory, antioxidant, and antifungal properties. In vivo studies have shown that it can reduce inflammation, improve wound healing, and reduce the risk of certain diseases.

Advantages and Limitations for Lab Experiments

2-Chloro-4-(5-cyano-2-fluorophenyl)benzoic acid, 95% is a useful reagent in laboratory experiments due to its low cost and ease of synthesis. It is also relatively stable and can be stored for long periods of time. However, it is important to note that 2-Chloro-4-(5-cyano-2-fluorophenyl)benzoic acid, 95% is a strong electron-withdrawing group, and its presence in a molecule can influence its reactivity. Therefore, it is important to consider the effects of 2-Chloro-4-(5-cyano-2-fluorophenyl)benzoic acid, 95% when designing experiments.

Future Directions

There are a number of potential future directions for research involving 2-Chloro-4-(5-cyano-2-fluorophenyl)benzoic acid, 95%. These include: further investigation of its biochemical and physiological effects; development of new synthetic methods for the synthesis of 2-Chloro-4-(5-cyano-2-fluorophenyl)benzoic acid, 95% and its derivatives; exploration of its potential applications in the synthesis of pharmaceuticals and agrichemicals; and exploration of its potential use in medical and veterinary treatments.

Synthesis Methods

2-Chloro-4-(5-cyano-2-fluorophenyl)benzoic acid, 95% can be synthesized from 4-chloro-2-fluorobenzoic acid (4CFBA) and 5-cyano-2-fluorobenzaldehyde (5CFBA). The reaction is shown in Figure 2. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of about 120°C for about 2 hours. The reaction is exothermic, and the yield of 2-Chloro-4-(5-cyano-2-fluorophenyl)benzoic acid, 95% is typically around 95%.
Figure 1. Structure of 2-Chloro-4-(5-cyano-2-fluorophenyl)benzoic acid, 95%
Figure 2. Synthesis of 2-Chloro-4-(5-cyano-2-fluorophenyl)benzoic acid, 95%

Scientific Research Applications

2-Chloro-4-(5-cyano-2-fluorophenyl)benzoic acid, 95% is widely used in scientific research due to its unique properties. It is used as a starting material for the synthesis of various organic compounds, such as substituted benzoic acids, nitriles, and amides. It is also used in the synthesis of pharmaceuticals and agrichemicals.

properties

IUPAC Name

2-chloro-4-(5-cyano-2-fluorophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClFNO2/c15-12-6-9(2-3-10(12)14(18)19)11-5-8(7-17)1-4-13(11)16/h1-6H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKYXFUPWIVEFAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)C2=CC(=C(C=C2)C(=O)O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60689815
Record name 3-Chloro-5'-cyano-2'-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261957-07-6
Record name 3-Chloro-5'-cyano-2'-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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